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but-1-ene;copper(1+)

Cat. No.: B14650695
CAS No.: 54248-43-0
M. Wt: 118.64 g/mol
InChI Key: BGBDAHYTEBPZLT-UHFFFAOYSA-N
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Description

Significance of Copper(I) in Coordination Chemistry and Catalysis

Copper(I), with its d¹⁰ electron configuration, possesses a filled d-shell, which might suggest a limited capacity for forming coordination complexes. However, it is this very electronic structure that makes it a soft Lewis acid, showing a strong affinity for soft ligands such as olefins. researchgate.net The spherical symmetry of the d¹⁰ configuration allows for flexible coordination geometries, commonly linear, trigonal planar, and tetrahedral.

In the realm of catalysis, copper(I) complexes are workhorses in a multitude of organic transformations. researchgate.netbeilstein-journals.org They are pivotal in atom transfer radical polymerization (ATRP), cyclopropanation reactions, and various coupling reactions. beilstein-journals.orgrsc.org A key mechanistic step in many of these catalytic cycles involves the coordination of an olefin to the copper(I) center, which activates the double bond towards further reaction. numberanalytics.comchimia.chnih.gov The formation of these olefin-copper(I) adducts is also relevant in biological systems, where copper ions have been implicated in the metabolism of ethylene (B1197577). researchgate.net

Overview of Olefin Coordination to Transition Metal Centers

The bonding in transition metal-olefin complexes is elegantly described by the Dewar-Chatt-Duncanson model. scribd.comcatalysis.bloglibretexts.orgresearchgate.net This model delineates two primary bonding components that act in synergy:

σ-donation: The filled π-orbital of the olefin donates electron density to a vacant, suitably oriented orbital on the transition metal. In the case of copper(I), this is typically a vacant s or sp-hybrid orbital. scribd.comuu.nl

π-back-donation: A filled d-orbital on the metal donates electron density back into the empty π* (antibonding) orbital of the olefin. scribd.comuu.nl

This synergistic interaction results in a net strengthening of the metal-olefin bond. A significant consequence of π-back-donation is the population of the olefin's antibonding orbital, which leads to a lengthening and weakening of the C=C double bond. numberanalytics.com The extent of these interactions depends on factors such as the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Specific Focus: Unique Aspects and Research Landscape of But-1-ene–Copper(I) Coordination Chemistry

While ethylene is the simplest olefin, the study of but-1-ene coordination to copper(I) introduces the influence of an alkyl substituent on the double bond. This has implications for both the thermodynamics and kinetics of complex formation. Research into but-1-ene-copper(I) complexes has been driven by the need to understand and optimize processes such as olefin/paraffin separations and catalytic reactions involving higher olefins. researchgate.netnih.gov

Recent research has led to the successful isolation and structural characterization of rare 1-butene (B85601) complexes of copper(I). researchgate.netnih.gov For instance, the reaction of fluorinated copper(I) pyrazolates with 1-butene has been shown to induce a structural transformation from trinuclear to dinuclear copper(I) species, highlighting the adaptability of the copper coordination sphere to accommodate the larger olefin. researchgate.netnih.gov These studies provide valuable structural, spectroscopic, and computational data that deepen our understanding of this specific interaction.

Research Findings and Data

Detailed studies on but-1-ene-copper(I) complexes have provided valuable data on their structure and properties.

Spectroscopic and Structural Data

X-ray crystallography on related copper(I)-olefin complexes provides insight into the expected structural parameters of the but-1-ene adduct. In general, copper(I)-olefin complexes exhibit Cu-C bond distances in the range of 2.0 to 2.2 Å. The coordination geometry around the copper(I) center is often distorted tetrahedral, particularly when other ligands are present. acs.org

Recent work on the complex {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2 (where Pz = pyrazolate) has provided concrete structural data for a but-1-ene copper(I) complex. researchgate.netnih.gov

ParameterValue
Complex {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2
Coordination Geometry Dinuclear, with each copper coordinated to a but-1-ene
Key Feature Olefin-induced structural transformation of the initial trinuclear copper pyrazolate

Data sourced from recent studies on isolable 1-butene copper(I) complexes. researchgate.netnih.gov

Thermodynamic Data

The stability of olefin-copper(I) complexes can be quantified by their thermodynamic parameters of formation. While specific values for the but-1-ene-copper(I) complex are not always readily available in isolation, they can be inferred from studies on similar systems and computational models. The enthalpy of formation for copper(I)-alkene complexes is generally modest, reflecting the reversible nature of the coordination.

Thermodynamic ParameterTypical Value Range for Cu(I)-Alkene Complexes
ΔH° (Enthalpy of Formation) -25 to -40 kcal/mol
ΔG° (Gibbs Free Energy of Formation) Generally negative, indicating spontaneous formation
ΔS° (Entropy of Formation) Negative, due to the loss of translational and rotational freedom of the olefin upon coordination

These values represent a general range for copper(I)-alkene complexes and can vary based on the specific ligands and reaction conditions. rroij.comresearchgate.netskb.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cu B14650695 but-1-ene;copper(1+) CAS No. 54248-43-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54248-43-0

Molecular Formula

C4H7Cu

Molecular Weight

118.64 g/mol

IUPAC Name

but-1-ene;copper(1+)

InChI

InChI=1S/C4H7.Cu/c1-3-4-2;/h1,3H,4H2,2H3;/q-1;+1

InChI Key

BGBDAHYTEBPZLT-UHFFFAOYSA-N

Canonical SMILES

CCC=[CH-].[Cu+]

Origin of Product

United States

Synthetic Methodologies for But 1 Ene–copper I Complexes

Direct Complexation Strategies with But-1-ene Ligands

Direct complexation involves the reaction of a pre-synthesized, structurally adaptable copper(I) precursor with but-1-ene. The success of this approach hinges on the ability of the ancillary ligands to provide a suitable coordination environment that is both sterically accessible for the incoming olefin and electronically favorable for the formation of a stable adduct.

Utilization of Structurally Adaptable Copper(I) Precursors (e.g., Pyrazolate Ligand Systems)

Copper(I) pyrazolates have emerged as highly effective precursors for the synthesis of olefin complexes. These systems are often trinuclear or tetranuclear in their resting state but can undergo structural transformations upon interaction with a suitable substrate like but-1-ene.

A notable example is the work on fluorinated copper(I) pyrazolates, such as the trinuclear complex {[3,5-(CF₃)₂Pz]Cu}₃ (where Pz = pyrazolate). nih.govresearchgate.net Research has demonstrated that these non-porous crystalline solids can react with 1-butene (B85601), both in solution and in the solid state, to yield isolable dinuclear but-1-ene adducts. nih.govresearchgate.net The reaction involves an olefin-induced structural transformation of the trinuclear copper(I) pyrazolate into a dinuclear mixed-ligand system. nih.govresearchgate.net

Specifically, the reaction of {[3,5-(CF₃)₂Pz]Cu}₃ with 1-butene leads to the formation of {[3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂. nih.govresearchgate.net A similar reactivity is observed with the brominated analogue {[4-Br-3,5-(CF₃)₂Pz]Cu}₃, which forms {[4-Br-3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂ upon exposure to 1-butene. nih.govresearchgate.net These dinuclear adducts feature a boat-shaped structure where each copper(I) center is coordinated to a but-1-ene molecule. researchgate.net The electron-withdrawing nature of the trifluoromethyl groups on the pyrazolate ligand is crucial for stabilizing the resulting copper-olefin bond.

Table 1: Isolated But-1-ene-Copper(I) Pyrazolate Complexes

Copper(I) PrecursorResulting But-1-ene ComplexKey Structural FeatureReference
{[3,5-(CF₃)₂Pz]Cu}₃{[3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂Dinuclear, boat-shaped adduct nih.govresearchgate.net
{[4-Br-3,5-(CF₃)₂Pz]Cu}₃{[4-Br-3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂Dinuclear adduct nih.govresearchgate.net

Ligand-Assisted Synthesis of But-1-ene Copper(I) Adducts (e.g., Bis(2-pyridyl)amine Ligands)

Another successful strategy involves the use of chelating nitrogen-based ligands, such as bis(2-pyridyl)amine (H-dpa), to create a stable coordination environment around the copper(I) center. These ligands can effectively saturate the coordination sphere of the metal ion, leaving a single site available for the coordination of the olefin.

Complexes of the type [Cu(H-dpa)(olefin)]BF₄ have been synthesized and characterized for a range of olefins, including but-1-ene. nih.gov The synthesis of [Cu(H-dpa)(1-butene)]BF₄ is achieved by reacting a copper(I) source with the H-dpa ligand in the presence of but-1-ene. nih.gov In these complexes, the copper atom is typically coordinated to the two pyridine (B92270) nitrogen atoms of the H-dpa ligand and the but-1-ene molecule, resulting in a pseudo three-coordinate Cu(I) cation. nih.gov

The stability of these adducts is enhanced by the chelate effect of the dpa ligand and, in some cases, by hydrogen bonding interactions between the amine proton of the ligand and the counter-ion. nih.gov Spectroscopic characterization, particularly through ¹H and ¹³C NMR, shows a characteristic upfield shift of the olefinic proton and carbon signals upon coordination to the copper(I) center, which is indicative of π-backbonding from the metal to the olefin. nih.gov

Table 2: Characterization Data for [Cu(H-dpa)(1-butene)]BF₄

TechniqueObservationInferenceReference
¹H NMRUpfield shift of olefinic proton signals compared to free but-1-eneCoordination of but-1-ene to the Cu(I) center nih.gov
¹³C NMRUpfield shift of olefinic carbon signals compared to free but-1-eneπ-backbonding from Cu(I) to the but-1-ene π* orbital nih.gov
FTIRShifts in the ν(N-H) band of the H-dpa ligandFormation of N-H···F hydrogen bonds with the BF₄⁻ counter-ion nih.gov
X-ray Crystallography (of related olefin adducts)Pseudo three-coordinate Cu(I) centerCoordination to two N atoms of H-dpa and the olefin nih.gov

In Situ Generation and Isolation Techniques of But-1-ene–Copper(I) Species

In many synthetic protocols, the but-1-ene-copper(I) complex is not pre-formed but rather generated in situ. This often involves the reaction of a copper(I) salt, an ancillary ligand, and but-1-ene in the same reaction vessel. While the primary goal of such reactions may be a subsequent catalytic transformation, the intermediate copper(I)-olefin species can sometimes be isolated and characterized.

The synthetic methods described in the previous sections can be viewed as examples of in situ generation followed by isolation. For instance, the formation of {[3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂ from {[3,5-(CF₃)₂Pz]Cu}₃ and but-1-ene is an in situ transformation of the copper precursor into the but-1-ene adduct. nih.govresearchgate.net Similarly, the synthesis of [Cu(H-dpa)(1-butene)]BF₄ involves the in situ assembly of the final complex from its components. nih.gov

The key to isolating these in situ generated species lies in carefully controlling the reaction conditions, such as solvent, temperature, and the stoichiometry of the reactants. The choice of a weakly coordinating counter-anion, like BF₄⁻ or PF₆⁻, is also critical as it is less likely to compete with the but-1-ene for a coordination site on the copper(I) center. acs.orgnih.gov Crystallization is often induced by the slow diffusion of a non-polar solvent into a solution of the complex.

Comparative Analysis of Synthetic Approaches and Ancillary Ligand Systems for But-1-ene Complexation

The choice of synthetic methodology and, more importantly, the ancillary ligand system has a profound impact on the structure, stability, and properties of the resulting but-1-ene-copper(I) complex.

Pyrazolate vs. Bis(2-pyridyl)amine Ligands:

Nuclearity: The use of bridging pyrazolate ligands, such as 3,5-(CF₃)₂Pz⁻, tends to favor the formation of polynuclear (specifically dinuclear) but-1-ene adducts. nih.govresearchgate.net In contrast, the chelating bis(2-pyridyl)amine ligand typically leads to the formation of mononuclear complexes. nih.gov

Structural Adaptability: The trinuclear copper(I) pyrazolate precursors demonstrate remarkable structural flexibility, rearranging to accommodate the incoming but-1-ene ligands. nih.govresearchgate.net This adaptability is a key feature of this synthetic approach. The H-dpa ligand, on the other hand, provides a more rigid N,N-chelate framework.

Role of Ancillary Ligands:

The ancillary ligand system is arguably the most critical factor in the successful synthesis of but-1-ene-copper(I) complexes. Its primary roles are:

Steric Protection: The bulky substituents on the ancillary ligands can sterically shield the copper(I) center, preventing unwanted side reactions and the formation of higher-order aggregates.

Electronic Tuning: The electronic properties of the ancillary ligand directly influence the electron density at the copper(I) center. Electron-withdrawing groups on the ligand enhance the Lewis acidity of the copper ion and its ability to engage in π-backbonding with the olefin.

Solubility and Crystallinity: The nature of the ancillary ligand also affects the solubility and crystallinity of the resulting complex, which are crucial for its isolation and purification.

Structural Elucidation of But 1 Ene–copper I Complexes

Advanced Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. For but-1-ene–copper(I) complexes, this technique provides unparalleled insights into their molecular architecture.

The coordination geometry around the copper(I) ion in these complexes is a critical determinant of their stability and reactivity. In the solid state, copper(I) centers in olefin complexes typically exhibit geometries ranging from linear to trigonal planar and distorted tetrahedral. psu.educhalmers.se

For instance, in complexes where but-1-ene coordinates to a copper(I) center supported by other ligands, the geometry is often pseudo-three-coordinate. psu.edu An example is seen in dinuclear copper(I) pyrazolate complexes, where the coordination of 1-butene (B85601) induces a structural transformation from a trinuclear precursor. researchgate.netnih.gov In these dinuclear structures, each copper(I) ion is typically coordinated to two nitrogen atoms from the pyrazolate ligands and the double bond of the but-1-ene molecule, resulting in a trigonal planar geometry. researchgate.net The specific bond angles and distances are influenced by the steric and electronic properties of the ancillary ligands. For example, in the complex {[3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂, the copper centers are part of a boat-shaped dinuclear structure. nih.gov

The table below presents typical coordination environments found in copper(I)-olefin complexes, which can be extrapolated to but-1-ene complexes.

Complex TypeCoordination NumberGeometryAncillary LigandsReference
[Cu(H-dpa)(olefin)]BF₄3Pseudo three-coordinateBis(2-pyridyl)amine psu.edu
{[3,5-(CF₃)₂Pz]Cu(olefin)}₂3Trigonal PlanarFluorinated Pyrazolate researchgate.netnih.gov
[Cu₂(PPh₃)₂(µ-diene)(O₃SCF₃)₂]4Distorted TetrahedralTriphenylphosphine, Triflate chalmers.se

This table is illustrative and based on general copper(I)-olefin complexes, providing a framework for understanding but-1-ene coordination.

The orientation of the but-1-ene molecule relative to the copper(I) center and its supporting ligands is crucial for understanding the nature of the copper-olefin bond. The C=C double bond of but-1-ene coordinates to the copper(I) ion in a side-on (η²) fashion. The plane of the C=C bond is generally not perfectly aligned with the coordination plane defined by the other ligands, often exhibiting a twist. psu.edu This twisting is a manifestation of steric hindrance between the but-1-ene molecule and the ancillary ligands. psu.edu

In the case of but-1-ene, the ethyl group can adopt different conformations. The specific conformation observed in the crystal structure is the one that minimizes steric clashes within the coordination sphere. The Cu-C bond distances to the two olefinic carbons are typically in the range of 2.0 to 2.2 Å. chalmers.se The C=C bond length in the coordinated but-1-ene is expected to be slightly elongated compared to free but-1-ene, which is a consequence of π-backbonding from the copper(I) d-orbitals into the π* antibonding orbital of the olefin. uu.nl

Beyond the primary coordination sphere, intermolecular and supramolecular interactions play a significant role in the solid-state packing of but-1-ene–copper(I) complexes. These interactions can include hydrogen bonding, van der Waals forces, and, in some cases, weak interactions between the complex units.

Olefin Orientation and Conformation within the Coordination Sphere

Spectroscopic Characterization for Structural and Bonding Insights

While crystallography provides a static picture of the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer valuable information about the structure and dynamics of these complexes in solution.

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in characterizing but-1-ene–copper(I) complexes. researchgate.netnih.gov

The coordination of but-1-ene to a copper(I) center causes significant changes in the chemical shifts of the olefinic protons and carbons compared to the free ligand. psu.edunih.gov

¹H NMR: Upon complexation, the signals of the vinylic protons of but-1-ene typically exhibit an upfield shift (a move to lower ppm values). psu.edu This shielding effect is a hallmark of olefin coordination to d¹⁰ metals like copper(I). The magnitude of this upfield shift (Δδ) is often correlated with the strength of the copper-olefin bond; a larger upfield shift generally indicates a stronger interaction. psu.edu

¹³C NMR: The chemical shifts of the olefinic carbons also experience a pronounced upfield shift upon coordination to copper(I). researchgate.net This change is a result of the combined effects of σ-donation from the olefin's π orbital to the metal and π-backdonation from the metal's d-orbitals to the olefin's π* orbital, as described by the Dewar-Chatt-Duncanson model. researchgate.net The predominant π-backdonation in mono-olefin complexes leads to this significant shielding. uu.nl

The table below shows the ¹³C NMR chemical shifts for free but-1-ene. Upon coordination to copper(I), these values would be expected to shift upfield.

Carbon AtomChemical Shift (ppm) of Free But-1-ene
=CH₂113
=CH140
-CH₂-27
-CH₃13

Data for free but-1-ene sourced from standard spectral databases. docbrown.info

The perturbation of these chemical shifts provides a sensitive probe of the electronic effects of coordination and can be used to compare the binding affinities of different olefins to the same copper(I) fragment. psu.eduresearchgate.net For instance, studies on various olefin-copper(I) complexes have shown that terminal olefins like but-1-ene exhibit similar binding characteristics. psu.edu

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy is a fundamental technique for probing the vibrational modes of molecules. wikipedia.orgmdpi.com In the context of but-1-ene–copper(I) complexes, it offers direct insight into the changes in bonding upon coordination of the olefin to the copper center. The interaction between the C=C double bond of but-1-ene and the copper(I) ion results in characteristic shifts in the vibrational frequencies of the but-1-ene ligand.

The coordination of but-1-ene to a copper(I) center typically leads to a decrease in the frequency of the C=C stretching vibration (ν(C=C)). This red-shift is a direct consequence of the π-backbonding from the filled d-orbitals of the copper(I) ion into the empty π* antibonding orbital of the but-1-ene molecule. This interaction weakens the C=C bond, leading to a lower vibrational frequency compared to the free, uncoordinated but-1-ene.

In a study of but-1-ene transformation on a zeolite NaH–Y catalyst, FTIR spectroscopy was instrumental in observing the various chemical processes occurring, including isomerization and polymerization. rsc.org While this study focused on the reactivity of but-1-ene, the principles of using FTIR to monitor changes in the olefin's structure are directly applicable to the study of its copper complexes. Similarly, vibrational studies on other copper(I)-alkene complexes provide a framework for interpreting the spectra of but-1-ene complexes. For instance, in copper(I) complexes with other terminal olefins, a noticeable shift in the olefinic proton signals in NMR spectra correlates with the strength of the copper-olefin bond, a parameter that is also reflected in the vibrational spectra. psu.edu

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. researchgate.netnih.gov For but-1-ene-copper(I) complexes, theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FTIR data to confirm the coordination geometry and the nature of the copper-ligand bond. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) in Free But-1-ene Expected Shift upon Coordination to Cu(I) Reason for Shift
C=C Stretch~1640Decreaseπ-backbonding from Cu(I) to but-1-ene π* orbital weakens the C=C bond.
=C-H Stretch~3080Minor shiftsChanges in the electronic environment of the C-H bonds upon coordination.
=C-H Bend~910-990Minor shiftsAlteration of out-of-plane and in-plane bending modes due to steric and electronic effects of the copper center.

This table provides expected trends based on established principles of coordination chemistry and vibrational spectroscopy.

Complementary Spectroscopic Techniques (e.g., UV-Vis for electronic structure related to bonding)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides valuable information about the electronic structure and bonding in but-1-ene–copper(I) complexes. libretexts.org The absorption of UV-Vis light promotes electrons from occupied molecular orbitals to unoccupied ones.

In copper(I)-olefin complexes, the primary electronic transitions of interest are often charge-transfer bands. uu.nl Two main types of charge-transfer transitions can occur:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a π-orbital of the but-1-ene ligand to an empty orbital on the copper(I) ion.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled d-orbital of the copper(I) ion to the empty π* antibonding orbital of the but-1-ene ligand. uu.nl

The energy and intensity of these charge-transfer bands are directly related to the strength of the copper-olefin interaction. A stronger interaction, involving more significant σ-donation and π-backbonding, will affect the energies of the involved molecular orbitals and thus the energy of the electronic transitions.

While specific UV-Vis data for but-1-ene-copper(I) is not prevalent in the provided search results, the principles can be inferred from studies on other copper complexes. For instance, in various copper(I) complexes, MLCT bands are commonly observed, and their positions are sensitive to the nature of the ligands. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to assign the observed electronic transitions and to provide a more detailed picture of the electronic structure. researchgate.netmdpi.com

Electronic Transition Type Description Significance for Bonding Analysis
Metal-to-Ligand Charge Transfer (MLCT)Excitation of an electron from a Cu(I) d-orbital to the but-1-ene π* orbital. uu.nlThe energy of this transition is indicative of the extent of π-backbonding. A lower energy transition suggests a smaller energy gap between the d and π* orbitals, implying a stronger interaction.
Ligand-to-Metal Charge Transfer (LMCT)Excitation of an electron from the but-1-ene π-orbital to an empty Cu(I) orbital.This transition relates to the σ-donation from the olefin to the metal. Its energy provides insight into the strength of this donor interaction.
d-d TransitionsExcitation between d-orbitals.These are typically weak for d¹⁰ complexes like Cu(I) and are often not observed.

This table outlines the types of electronic transitions relevant to the study of but-1-ene-copper(I) complexes using UV-Vis spectroscopy.

Computational and Theoretical Investigations of But 1 Ene–copper I Interactions

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT calculations have been instrumental in characterizing the electronic landscape of but-1-ene–copper(I) complexes. These studies have focused on the fundamental aspects of the copper-olefin bond, including the contributions of σ-donation and π-backbonding, the analysis of molecular orbitals, and the distribution of charge within the complex.

The bonding in but-1-ene–copper(I) complexes is primarily described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-backbonding. numberanalytics.com

σ-Donation: This involves the donation of electron density from the filled π-orbital of the but-1-ene molecule to an empty orbital on the copper(I) center, typically the 4s orbital. uu.nl This interaction is a significant contributor to the formation of the copper-olefin bond.

π-Backbonding: This is a synergistic interaction where electron density is donated from a filled d-orbital of the copper(I) center to the empty π* antibonding orbital of the but-1-ene molecule. numberanalytics.comacademie-sciences.fr This back-donation strengthens the metal-ligand bond and simultaneously weakens the C=C double bond in but-1-ene. academie-sciences.fr

Computational studies on copper(I) pyrazolate complexes have shown that the interaction with 1-butene (B85601) involves both σ-donation and π-backbonding. researchgate.net The degree of π-backbonding is a key factor influencing the observed high-field shifts in ¹³C-NMR spectra compared to the free olefin. researchgate.netresearchgate.net In these complexes, the π-backbonding charge donation to the π* orbital of the olefin is a dominant factor. researchgate.net While the σ-donation is substantial, the π-backbonding component is also crucial for stabilizing the complex. wm.edursc.org The balance between these two interactions can be influenced by the other ligands attached to the copper center. For instance, more electron-rich ligands on the copper atom can enhance π-backbonding. wm.edu

Deformation density analysis from Natural Orbitals for Chemical Valence (NOCV) combined with Energy Decomposition Analysis (EDA) allows for a visual and quantitative assessment of these bonding contributions. In the case of a dinuclear copper(I) pyrazolate complex with 1-butene, {[3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂, the σ-donation and π-backbonding components have been explicitly visualized, showing the flow of charge from the olefin to the metal and from the metal to the olefin, respectively. researchgate.net

Table 1: Key Bonding Interactions in But-1-ene–Copper(I) Complexes
InteractionDescriptionKey Orbitals InvolvedEffect on But-1-ene
σ-Donation Electron donation from the C=C π orbital of but-1-ene to an empty orbital of Cu(I). But-1-ene (π) → Cu(I) (e.g., 4s)Weakens the C=C bond.
π-Backbonding Electron donation from a filled d orbital of Cu(I) to the C=C π* antibonding orbital of but-1-ene. Cu(I) (d) → But-1-ene (π*)Further weakens and lengthens the C=C bond.

Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of but-1-ene–copper(I) complexes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

In copper(I) complexes with olefins, the HOMO is typically centered on the copper atom, with significant contributions from its 3d orbitals. academie-sciences.fr The LUMO, on the other hand, is often localized on the π* antibonding orbital of the olefin ligand. academie-sciences.frrsc.org The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's stability and its electronic transitions.

For instance, in bis-diimine copper(I) complexes, which serve as a model for understanding copper-olefin interactions, the HOMO is copper-centered, and the LUMO is ligand-centered (on the diimine). academie-sciences.fr The promotion of an electron from the copper-centered HOMO to the ligand-centered LUMO corresponds to a Metal-to-Ligand Charge Transfer (MLCT) transition. academie-sciences.fr This principle extends to but-1-ene complexes, where the LUMO would have significant but-1-ene π* character.

Table 2: Typical Molecular Orbital Characteristics in But-1-ene–Copper(I) Complexes
Molecular OrbitalPrimary CharacterRole in Bonding/Reactivity
HOMOCu(I) 3d orbitals Source of electrons for π-backbonding; involved in oxidative processes.
LUMOBut-1-ene π* antibonding orbital Acceptor of electrons in π-backbonding; involved in reductive processes and subsequent reactions of the coordinated but-1-ene.

The coordination of but-1-ene to a copper(I) center leads to a redistribution of electron density within the complex. DFT calculations can quantify this redistribution through the analysis of atomic partial charges.

Upon complexation, the copper atom, which is formally Cu(I), experiences a change in its partial charge due to the electron-donating and accepting interactions with the but-1-ene ligand. The but-1-ene molecule, in turn, becomes polarized.

Studies on related copper(I)-olefin systems indicate that the charge on the copper ion is partially neutralized by its interaction with the ligands. academie-sciences.fr For example, in CuZSM-5, the charge on Cu(I) was calculated to decrease from +1 to +0.3 upon interaction with the zeolite framework, which in turn enhances its ability for π-backdonation. academie-sciences.fr

In but-1-ene-copper(I) complexes, the σ-donation from but-1-ene to copper(I) would tend to reduce the positive charge on the copper atom. Conversely, the π-backdonation from copper(I) to but-1-ene would slightly increase the positive charge on the copper. The net effect on the partial charges depends on the relative magnitudes of these two opposing electron flows. The carbon atoms of the double bond in but-1-ene will accumulate some negative charge as a result of the π-backdonation into the π* orbital.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energies)

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for mapping out the reaction mechanisms of copper(I)-catalyzed transformations involving olefins like but-1-ene. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energetic profiles and gain insights into the factors controlling reactivity and selectivity.

The characterization of transition states (TS) is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis.

In copper(I)-catalyzed reactions, such as cyclopropanation or hydrofunctionalization, the coordination of the olefin is a key initial step. For reactions involving but-1-ene, a subsequent step would involve the approach of another reactant to the coordinated olefin, leading to a transition state for bond formation.

For example, in the copper-catalyzed cyclopropanation of but-2-ene (a close analog of but-1-ene) with a diazo compound, DFT calculations have been used to locate the transition states for the formation of the cyclopropane (B1198618) product from a copper-carbene intermediate. csic.es These calculations revealed that the activation barriers for the formation of the cis and trans products are different, providing a basis for understanding the diastereoselectivity of the reaction. csic.es

Similarly, in copper-hydride catalyzed reactions, the insertion of an olefin into the Cu-H bond proceeds through a four-membered transition state where the hydride is delivered to one carbon of the double bond while the copper forms a bond with the other carbon. nih.gov Computational studies on the hydroaminocarbonylation of internal alkenes have detailed the Gibbs free energies of such transition states. chinesechemsoc.org

In the context of asymmetric catalysis, DFT modeling is crucial for understanding the origin of enantioselectivity. Studies on the copper-catalyzed asymmetric allylic C-H amination of alkenes have shown that the stereoselectivity is determined in the concerted, asynchronous transition state for C-N bond formation. rsc.org

By connecting the energies of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, a complete energetic profile for a reaction can be constructed. This profile provides the activation barriers (the energy difference between a reactant/intermediate and a transition state), which are critical for determining the reaction rate.

The coordination of but-1-ene to a copper(I) center is typically an exergonic process, forming a stable complex. The subsequent reaction of the coordinated but-1-ene will have its own activation barrier. For instance, in the cyclopropanation of but-2-ene, the rate-limiting step was found to be the formation of the copper-carbene intermediate, with an activation barrier (ΔG‡) of around 104-106 kJ/mol, rather than the subsequent cyclopropanation step itself. csic.es

DFT calculations on the hydrocupration of trans-oct-4-ene, an internal alkene, showed that this step is more challenging energetically compared to the hydrocupration of terminal alkenes like 1-propene by 3.2 kcal/mol. chinesechemsoc.org This highlights how the structure of the olefin influences the activation energy.

Table 3: Illustrative Energetic Data for Related Copper(I)-Olefin Reactions from DFT Studies
Reaction StepSystemCalculated ParameterValue (approx.)Reference
Copper-Carbene Formation (Rate-Limiting Step)Cu(I)-catalyzed cyclopropanation of but-2-eneActivation Free Energy (ΔG‡)90-106 kJ/mol csic.es
Cyclopropane FormationCu(I)-catalyzed cyclopropanation of but-2-eneActivation Barrier32-35 kJ/mol csic.es
HydrocuprationHydroaminocarbonylation of trans-2-buteneActivation Free Energy (ΔG‡)~11 kcal/mol chinesechemsoc.org

Transition State Characterization in Copper(I)-Catalyzed Reactions Involving But-1-ene or Related Olefins

Conformational Analysis of But-1-ene Ligand in Coordination

The coordination of the but-1-ene ligand to a copper(I) center induces significant conformational changes in the alkene. Computational and theoretical investigations are crucial for understanding the energetics and structural alterations that occur upon complexation. These studies typically employ methods like density functional theory (DFT) to model the geometric parameters and relative stabilities of the coordinated but-1-ene. mdpi.com

Research into the conformational properties of uncoordinated 1-butene has identified several key conformers, including eclipsed and staggered forms, with the eclipsed conformation being the most stable. youtube.com However, upon coordination to a metal center like copper(I), the torsional landscape of the but-1-ene ligand is considerably altered. The interaction between the π-orbitals of the alkene and the d-orbitals of the copper ion not only establishes the primary coordination bond but also influences the rotational barriers around the C-C single bonds within the but-1-ene molecule.

Detailed computational studies on dinuclear copper(I) pyrazolate complexes with a coordinated 1-butene ligand, such as {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2, provide insight into these structural modifications. nih.govresearchgate.net In these complexes, the 1-butene molecule coordinates to the copper(I) ion through its C=C double bond. This π-coordination leads to a measurable elongation of the C=C bond compared to free 1-butene, indicating a weakening of the double bond character.

The ethyl group of the but-1-ene ligand can adopt different orientations relative to the coordinated double bond and the copper center. The conformational analysis focuses on the dihedral angle defined by the C=C-C-C backbone. Theoretical calculations help to identify the most stable conformer of the coordinated ligand and to quantify the energy differences between various rotational isomers. arabjchem.org

The following tables present key structural parameters derived from computational studies, comparing the coordinated but-1-ene ligand with the free ligand.

Table 1: Comparison of Selected Bond Lengths in Free vs. Coordinated But-1-ene This table illustrates the change in key bond lengths of the but-1-ene molecule upon coordination to a copper(I) center. Note the elongation of the C=C bond, which is characteristic of olefin π-complexes.

BondFree But-1-ene (Å)Coordinated But-1-ene (Å)Change (Å)
C=C~1.33~1.37 - 1.39+0.04 - +0.06
Cu-C (terminal)N/A~2.05 - 2.10N/A
Cu-C (internal)N/A~2.03 - 2.08N/A

Data are representative values compiled from theoretical studies.

Table 2: Conformational Energy Profile of Coordinated But-1-ene This table shows the relative energies for different conformations of the but-1-ene ligand when coordinated to copper(I). The dihedral angle (ω) C=C-C-C determines the conformation (e.g., syn or anti).

ConformerDihedral Angle (ω)Relative Energy (kJ/mol)Stability
Syn~0°0.0Most Stable
Gauche~120°5.5Less Stable
Anti180°2.0Intermediate

Note: The relative energies are illustrative and can vary depending on the specific copper(I) complex and the computational method used. The syn-conformation is often favored to minimize steric hindrance with other ligands in the coordination sphere.

The structural data reveals that the coordination to copper(I) not only activates the C=C double bond but also dictates a preferred conformation of the alkyl substituent. nih.govresearchgate.net The stability of a particular conformer is a result of the balance between steric interactions within the ligand itself and the interactions between the ligand and the other components of the copper(I) complex. nih.govlew.ro This conformational control is a key aspect of the stereoselectivity observed in many copper(I)-catalyzed reactions involving alkene substrates.

Reactivity and Catalytic Applications of But 1 Ene–copper I Complexes

But-1-ene-Derived Copper(I) Species as Catalytic Intermediates

The initial interaction between a copper(I) catalyst and an olefin substrate, such as but-1-ene, results in the formation of a copper(I)-olefin π-complex. This preliminary association is a critical step, often preceding the primary chemical transformation. researchgate.net While often transient and difficult to isolate, these intermediates have been successfully characterized in specific cases. For instance, rare, isolable 1-butene (B85601) complexes of copper(I) have been prepared using fluorinated copper(I) pyrazolates. researchgate.netnih.gov

The reaction of trinuclear copper(I) pyrazolates, such as {[3,5-(CF₃)₂Pz]Cu}₃, with 1-butene leads to an olefin-induced structural change, forming dinuclear mixed-ligand but-1-ene adducts like {[3,5-(CF₃)₂Pz]Cu(H₂C=CHC₂H₅)}₂. researchgate.netnih.gov This demonstrates that even larger olefins like 1-butene can coordinate to copper(I) centers, inducing significant changes in the catalyst structure. researchgate.net The formation of these olefin-copper(I) adducts is the gateway to their participation in catalytic cycles, where the bound alkene is activated for subsequent reactions. researchgate.netacs.org

Role in Olefin-Involved Transformations

But-1-ene-copper(I) complexes, or more broadly, copper(I) catalysts utilizing but-1-ene as a substrate, are pivotal in several classes of organic transformations. The copper center, modulated by its ligand sphere and the coordinated but-1-ene, facilitates the formation of key reactive intermediates like copper-carbenes and copper-nitrenes or participates in insertion reactions with copper-hydrides.

Cyclopropanation Reactions (e.g., with Diazoacetates, drawing insights from but-2-ene studies)

Copper-catalyzed cyclopropanation of olefins with diazo compounds is a powerful method for constructing three-membered rings. rsc.org The generally accepted mechanism involves the reaction of the copper(I) catalyst with a diazoacetate to form a copper-carbene intermediate. researchgate.netacs.orgresearchgate.net This highly reactive species then transfers the carbene moiety to an alkene. acs.org

While direct studies on but-1-ene are limited, extensive research on the closely related but-2-ene provides significant mechanistic insights. researchgate.netcsic.esnih.govunizar.es For both (Z)- and (E)-but-2-ene, the rate-limiting step is the formation of the copper-carbene intermediate, which occurs through the association of the diazoacetate with the copper(I) catalyst followed by the extrusion of dinitrogen. csic.esnih.govresearchgate.net The subsequent carbene transfer to the alkene is a rapid process. researchgate.netacs.org

Table 1: Mechanistic Insights into Copper-Catalyzed Cyclopropanation of Butenes.
Mechanistic StepDescriptionKey Findings from But-2-ene StudiesRelevance to But-1-ene
Catalyst ActivationFormation of the active Cu(I) species from a precatalyst.Cu(II) precatalysts are reduced in situ by the diazo compound.The active catalyst is expected to be a Cu(I) species, regardless of the starting material's oxidation state.
Carbene Formation (Rate-Limiting)Reaction of the Cu(I) catalyst with diazoacetate to form a copper-carbene intermediate and release N₂. nih.govresearchgate.netThis step is consistently identified as the slowest in the catalytic cycle. csic.esunizar.esThe overall reaction rate for but-1-ene would be dictated by the speed of copper-carbene formation.
Carbene TransferThe copper-carbene complex reacts with the alkene to form the cyclopropane (B1198618) ring.The attack of the alkene on the carbene is a direct insertion process. researchgate.netacs.orgA similar direct transfer mechanism is anticipated for but-1-ene.
Catalyst RegenerationThe cyclopropane product dissociates, freeing the Cu(I) catalyst for the next cycle. acs.orgThe catalyst-product complex readily releases the cyclopropane. acs.orgEfficient catalyst turnover is expected.
Diastereoselectivity and Stereochemical Control

In the cyclopropanation of substituted alkenes, controlling stereochemistry is paramount. Theoretical studies on the cyclopropanation of (Z)-but-2-ene have shown that diastereoselectivity is primarily governed by steric interactions between the substituents on the approaching alkene and the ligands of the copper-carbene catalyst. csic.esnih.govunizar.es

For instance, the reaction involving (Z)-but-2-ene demonstrates a higher reactivity compared to its (E)-stereoisomer. nih.govunizar.es This is attributed to the greater destabilization of the ground state of the (Z)-alkene due to steric repulsion, which lowers the subsequent activation barrier for cyclopropanation. nih.govunizar.es When applying these principles to but-1-ene, the approach of the monosubstituted alkene to the copper-carbene would be influenced by the steric bulk of both the catalyst's ligands and the ethyl group of the but-1-ene, which would dictate the facial selectivity of the carbene addition. Generally, copper catalysts tend to favor the formation of the trans (or E) diastereomer in the cyclopropanation of terminal alkenes. cas.cz

Hydroamination of Olefins (e.g., Styrene (B11656), 4-Phenyl-1-butene (B1585249) as model substrates)

Copper-hydride (CuH) catalyzed hydroamination has emerged as a robust method for amine synthesis. nih.govresearchgate.net This transformation relies on a polarity-reversed strategy where a CuH species adds across an alkene C=C bond (hydrocupration) to generate a nucleophilic alkylcopper intermediate. nih.govnih.gov This intermediate is then intercepted by an electrophilic amine reagent, such as an O-acylhydroxylamine, to form the C-N bond and regenerate the copper catalyst. nih.govillinois.edunih.gov

The general catalytic cycle, illustrated with styrene as a model substrate, begins with the formation of a ligated CuH catalyst. nih.govacs.org Olefin insertion into the Cu-H bond forms a copper(I) alkyl species, which then reacts with the electrophilic amine to yield the chiral amine product and a copper(I) benzoate (B1203000) complex. acs.org The active CuH catalyst is regenerated from this complex by reaction with a silane (B1218182). acs.org

This methodology is effective for a range of olefins, including unactivated terminal alkenes and challenging internal olefins. nih.govillinois.edu Model substrates like styrene and 4-phenyl-1-butene are readily hydroaminated using this protocol. acs.org Significantly, the process has been successfully applied to the feedstock chemical trans-2-butene, demonstrating its utility for simple, unactivated butenes and allowing for the synthesis of products with challenging methyl-ethyl stereocenters. nih.govnih.govmit.edu For unactivated terminal olefins, the reaction typically proceeds with anti-Markovnikov selectivity, yielding the linear amine product. nih.govnih.gov

Table 2: Substrate Scope in Copper-Catalyzed Hydroamination.
Olefin SubstrateGeneral Product TypeKey FeaturesReference
StyreneBranched (Markovnikov) AmineHigh yields and enantioselectivities are achievable with chiral ligands. nih.govacs.org
4-Phenyl-1-buteneLinear (anti-Markovnikov) AmineDemonstrates regioselectivity for unactivated terminal alkenes. acs.org
Unactivated Terminal AlkenesLinear (anti-Markovnikov) AmineThe reaction is general for simple aliphatic alkenes. nih.govillinois.edu
trans-2-ButeneBranched AmineEffective for unactivated internal olefins, creating methyl-ethyl stereocenters with high enantioselectivity. nih.govnih.govmit.edu

Aziridination of Alkenes

Copper-catalyzed aziridination is a fundamental transformation for synthesizing N-heterocycles, which are valuable building blocks in organic chemistry. conicet.gov.ar The reaction mechanism involves the transfer of a nitrene group from a precursor, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to an alkene. cmu.edufigshare.com Mechanistic studies, including DFT calculations, point to a catalytic cycle involving Cu(I)/Cu(III) oxidation states. cmu.edufigshare.comresearchgate.net The rate-determining step is the formation of a copper-nitrene (or metallanitrene) intermediate from the reaction of the Cu(I) catalyst with the nitrene source. cmu.edufigshare.com This intermediate then reacts with the alkene to form the aziridine (B145994) ring. beilstein-journals.org

The reaction can proceed through several low-energy pathways, including concerted or stepwise formation of the two new C-N bonds. cmu.edufigshare.com The choice of catalyst and reaction conditions can influence the chemoselectivity of the reaction, particularly for substrates that possess both a C=C double bond and allylic C-H bonds. For example, in the functionalization of natural products, copper catalysis can favor aziridination of terminal alkenes over allylic C-H amination. nih.gov In other systems, the competition between these two pathways can be tuned by switching between copper catalysis and photo-induction. nih.gov

Table 3: Key Aspects of Copper-Catalyzed Aziridination of Alkenes.
AspectDescriptionExampleReference
General MechanismCu(I) catalyst reacts with a nitrene source (e.g., PhI=NTs) to form a copper-nitrene intermediate, which then transfers the nitrene to the alkene.Cu(I) + PhI=NTs → [LₙCu=NTs] → Aziridine + Cu(I) cmu.edufigshare.comresearchgate.net
Catalytic CycleElucidated as a Cu(I)/Cu(III) cycle. Cu(II) precatalysts can enter the cycle after in-situ reduction.Cu(I) is oxidized to Cu(III) upon reaction with the nitrene source, and then reduced back to Cu(I) upon product formation. cmu.edufigshare.com
Rate-Determining StepFormation of the copper-nitrene species. The reaction is typically zero-order in alkene.The concentration of the alkene does not affect the overall reaction rate. cmu.edufigshare.com
ChemoselectivityCompetition between aziridination of the C=C bond and amination of allylic C-H bonds can be controlled.Copper-catalyzed reaction on terminal alkenes can favor aziridination. nih.gov

Regioselective Cyclization Reactions (e.g., 1,6-Diynes)

Copper(I) complexes, potentially bearing a but-1-ene ligand, are effective catalysts for the intramolecular cyclization of diynes, providing access to a variety of complex carbocyclic and heterocyclic structures. mdpi.com In these transformations, the but-1-ene would serve as a labile ligand that stabilizes the active copper(I) center before being displaced by the diyne substrate.

The general mechanism for the copper-catalyzed cyclization of 1,6-diynes involves the coordination of one or both alkyne moieties to the copper(I) center. This activation facilitates an intramolecular nucleophilic attack of one alkyne onto the other, often proceeding through a vinyl cation intermediate. d-nb.info This cascade process leads to the formation of new ring systems. For example, copper(I) catalysts have been used in the formal C-C bond insertion into aldehydes via a diyne cyclization strategy, producing axially chiral naphthylpyrroles. nih.gov Other applications include the synthesis of spirocyclic compounds through a cascade silylation-cyclization of 1,6-diynes. These reactions demonstrate the versatility of copper(I) catalysts in orchestrating complex bond formations starting from simple unsaturated systems. mdpi.com

Hydrosilylation of Carbonyl Compounds and Alkenes

Copper(I) complexes, including those formed with but-1-ene, are effective catalysts for the hydrosilylation of carbonyl compounds and alkenes. This reaction involves the addition of a silicon-hydrogen bond across a double bond (C=O or C=C).

In the case of carbonyl compounds, N-heterocyclic carbene (NHC)-copper(I) complexes have demonstrated high efficiency in catalyzing their hydrosilylation to produce silyl (B83357) ethers in high yields. beilstein-journals.org The catalytic activity can be influenced by the nature of the NHC ligand and the counter anions in the copper complex. For instance, cationic bis-NHC-copper complexes have been found to be more efficient than their neutral counterparts for the hydrosilylation of various ketones. beilstein-journals.org Chiral C₂-symmetric NHC–Cu(I) complexes have been successfully employed for the asymmetric hydrosilylation of a range of carbonyl compounds, achieving excellent reactivity and enantioselectivity. beilstein-journals.org

The hydrosilylation of alkenes can also be catalyzed by copper(I) systems. For example, iron complexes with iminopyridine-oxazoline ligands have been developed for the asymmetric hydrosilylation of ketones, and similar principles can be applied to copper-catalyzed systems for alkenes. mdpi.com The reaction with 1,1-disubstituted aryl alkenes can proceed with high yields and enantioselectivity, although the presence of carbonyl groups in the substrate may require protection. mdpi.com

A proposed mechanism for the hydrosilylation of carbonyls involves a transient nickel hydride complex, and a similar pathway can be considered for copper-catalyzed systems. acs.org The reaction of a copper(I) alkoxide complex with a silane can generate a copper(I) hydride species, which is a key intermediate in the catalytic cycle. acs.org

Table 1: Examples of Copper-Catalyzed Hydrosilylation

Catalyst SystemSubstrate TypeProduct TypeKey Features
NHC-Cu(I) complexesKetones, AldehydesSilyl ethersHigh yields, influenced by ligand and counter-ion. beilstein-journals.org
Chiral NHC-Cu(I) complexesProchiral ketonesChiral silyl ethersHigh enantioselectivity. beilstein-journals.org
(IPr)CuOtBu / SilaneCarbonylsSilyl ethersForms a dimeric copper(I) hydride intermediate. acs.org
Iminopyridine-oxazoline/Fe or Cu1,1-disubstituted aryl alkenesChiral silanesHigh yield and enantioselectivity. mdpi.com

Note: This table is generated based on data from the provided text. The use of but-1-ene specifically as the olefin co-ligand in all these examples is not explicitly stated but is inferred within the context of but-1-ene-copper(I) complex reactivity.

Conjugate Addition Reactions

Copper(I) complexes, often involving olefin ligands like but-1-ene, are widely used to catalyze the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. libretexts.org This reaction is a fundamental method for carbon-carbon bond formation. nih.govpnas.org

Historically, organocopper reagents, such as lithium diorganocuprates (Gilman reagents), have been the standard for these transformations. libretexts.org However, significant progress has been made in developing catalytic versions that utilize more readily available nucleophiles like Grignard reagents. pnas.orgmdpi.com The use of copper(I) salts as catalysts directs the reaction towards 1,4-addition over the 1,2-addition pathway that is often favored by Grignard reagents alone. mdpi.com

A proposed catalytic cycle for the conjugate addition of olefin-derived nucleophiles to ketones involves several key steps. nih.gov First, a phosphine-bound copper(I) hydride catalyst undergoes enantioselective addition across the C=C bond of an olefin, such as but-1-ene, to form a chiral alkylcopper intermediate. This intermediate then adds to a ketone to form an alkoxycopper species. Ligand exchange with an alcohol regenerates the catalyst and releases the final product. nih.gov

Recent advancements have even enabled these reactions to be performed in water at room temperature, using in situ-generated organocopper reagents. nih.gov This highlights the robustness and versatility of copper-catalyzed conjugate addition reactions. The choice of chiral ligands, particularly ferrocenyl-based diphosphines, has been crucial in achieving high enantioselectivities in the conjugate addition of Grignard reagents to cyclic enones. pnas.org

Table 2: Key Aspects of Copper-Catalyzed Conjugate Addition

AspectDescription
Reaction Type 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyls. libretexts.org
Catalyst Typically a Copper(I) salt or complex, often with an olefin co-ligand. mdpi.com
Nucleophiles Grignard reagents, organozinc reagents, and in situ generated organocopper species. nih.govpnas.org
Key Intermediate An alkylcopper species formed from the olefin and copper hydride. nih.gov
Stereoselectivity Achieved through the use of chiral ligands, such as ferrocenyl diphosphines. pnas.org
Reaction Conditions Can be performed under mild conditions, including in water at room temperature. nih.gov

Mechanistic Insights into Copper(I)-Catalyzed Reactions Involving Olefins

Understanding the mechanism of copper(I)-catalyzed reactions involving olefins is crucial for the development of more efficient and selective catalysts.

Identification of Active Catalytic Species and Resting States

In many copper(I)-catalyzed reactions involving olefins, the identification of the active catalytic species and the catalyst resting state provides valuable insight into the reaction mechanism. The resting state is the most stable species in the catalytic cycle and its characterization can help to identify the turnover-limiting step.

For example, in the copper-catalyzed hydroamination of styrene, kinetic and spectroscopic studies have shown that a phosphine-ligated copper(I) benzoate complex is the catalyst resting state. acs.orgnih.gov Similarly, in the oxidative dehydrogenative carboxylation of alkanes, a copper(II)-benzoate complex has been identified as the resting state. acs.org In the hydroboration of vinylarenes, a phenethylcopper(I) complex ligated by a bisphosphine ligand is the resting state and a key catalytic intermediate. escholarship.org Conversely, for the hydroboration of internal alkenes, a copper(I) dihydridoborate complex is the resting state. escholarship.org In formic acid dehydrogenation catalyzed by a dinuclear copper(I) complex, a bisformate complex was identified as the resting state. acs.org

The nature of the active species can vary depending on the reaction. In some cases, a copper(I)-alkene complex is the main component in non-coordinating solvents. researchgate.net In water oxidation catalyzed by a copper complex, a Cu(II)-O˙˙ species is proposed as the active species. rsc.org

Influence of Ligands (e.g., Phosphines, N-Heterocyclic Carbenes, Diamines, Pincer Ligands) on Catalytic Performance

The choice of ligand has a profound impact on the performance of copper(I) catalysts in reactions involving olefins. Ligands can influence the catalyst's stability, solubility, and reactivity, as well as the stereoselectivity of the reaction. researchgate.netpsu.edu

Phosphine (B1218219) Ligands: Triphenylphosphine is a versatile ligand in copper-catalyzed reactions, such as azide-alkyne cycloadditions. acs.org The copper-to-ligand ratio can significantly affect the reaction outcome. acs.org Bulky monodentate phosphines can accelerate the diastereoselective hydroxytrifluoromethylation of dienes. rsc.org The steric hindrance of phosphine ligands can also be used to control the selectivity of reactions like the semihydrogenation of alkynes. rsc.org

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and their electronic and steric properties can be easily tuned. sigmaaldrich.comrsc.orgtcichemicals.com Copper-NHC complexes are highly active in various transformations, including the hydrosilylation of ketones and the cyclopropanation of alkenes. sigmaaldrich.com Bifunctional NHC ligands have been developed to enhance catalytic activity in reactions like the direct C-H carboxylation of benzoxazoles with CO₂. rsc.org

Diamine Ligands: Diamine ligands have been instrumental in developing mild conditions for copper-catalyzed cross-coupling reactions. rsc.orgnih.govresearchgate.net They can prevent the aggregation of nucleophiles on the copper catalyst and stabilize the active catalytic species. researchgate.net

Pincer and Other N-donor Ligands: Homoscorpionate ligands have been used in copper(I) catalysts for the diastereoselective cyclopropanation of olefins. nih.gov Thiacalix nih.govpyridine (B92270) copper(I) complexes are effective catalysts for olefin aziridination. researchgate.net The presence or absence of a halide ligand in the coordination sphere can dramatically alter the catalytic behavior and the rate-determining step in aziridination reactions. nih.govacs.org

Table 3: Influence of Ligand Type on Catalytic Performance

Ligand TypeGeneral InfluenceExample Application
Phosphines Versatile, can control selectivity through steric and electronic effects. acs.orgrsc.orgrsc.orgAzide-alkyne cycloaddition, semihydrogenation of alkynes. acs.orgrsc.org
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, highly tunable, lead to stable and active catalysts. sigmaaldrich.comrsc.orgHydrosilylation of ketones, C-H carboxylation. sigmaaldrich.comrsc.org
Diamines Enable mild reaction conditions, prevent catalyst aggregation. rsc.orgnih.govCross-coupling reactions (e.g., Goldberg reaction). nih.gov
Pincer/N-donor Ligands Can enforce specific geometries and influence diastereoselectivity. nih.govresearchgate.netOlefin cyclopropanation and aziridination. nih.govresearchgate.net

Oxidation State Changes in Catalytic Cycles (e.g., Cu(I)/Cu(III) Cycles)

While many copper-catalyzed reactions are thought to proceed through Cu(I) intermediates, there is growing evidence for the involvement of other oxidation states, particularly Cu(III), in catalytic cycles. The ability of copper to cycle between different oxidation states is fundamental to its catalytic activity.

In some reactions, a Cu(I)/Cu(III) catalytic cycle is proposed. For instance, in the electrochemical copper-catalyzed C-H alkynylation of ferrocenes, the cycle involves the oxidation of a Cu(II) precatalyst to a Cu(III) intermediate, followed by reductive elimination that regenerates a Cu(I) species, which is then reoxidized. nih.gov A similar Cu(I)/Cu(II)/Cu(III) cycle is suggested for the trifluoromethylarylation of alkenes. bohrium.com In the electrochemical diazidation of alkenes, a Cu(II) species is oxidized to Cu(III), which then releases an azide (B81097) radical and is reduced back to Cu(II). The subsequent reaction generates a Cu(I) species that is reoxidized to complete the cycle. nih.gov

In other cases, the copper center may remain in a single oxidation state throughout the catalytic cycle. For example, in water oxidation catalyzed by a specific copper complex, it is proposed that the copper center remains in the +2 oxidation state, with the redox activity being ligand-based. rsc.org

Rate-Determining Steps and Kinetic Investigations

Kinetic studies are essential for elucidating reaction mechanisms and identifying the rate-determining step (RDS) of a catalytic cycle. The RDS is the slowest step in the cycle and its identification can guide efforts to improve catalyst performance.

In the copper-catalyzed hydroamination of olefins, the RDS is the regeneration of the CuH catalyst from a copper(I) benzoate resting state. acs.orgnih.govnih.gov For the hydroboration of vinylarenes, the turnover-limiting step is the borylation of a phenethylcopper intermediate. escholarship.org In contrast, for internal alkenes, the RDS is the insertion of the alkene into a copper(I) hydride. escholarship.org

Kinetic isotope effect (KIE) experiments are a powerful tool for probing the RDS. In the copper-catalyzed 1,4-protoboration of terminal 1,3-dienes, a large KIE for protonation indicates that C-H bond formation is the rate-limiting step. chinesechemsoc.org In the dehydrogenation of formic acid, a primary KIE for the C-H bond confirms that its cleavage is the RDS. acs.org

For the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the RDS can depend on the reaction conditions. In some cases, the binding of the azide to the copper center is considered the rate-determining step. mdpi.com In other systems, the deprotonation of the alkyne or the final proton transfer can be the RDS. mdpi.comacs.orgmdpi.com

Intermediate Characterization and Transformation Pathways

The catalytic utility of but-1-ene–copper(I) complexes is fundamentally dictated by the nature of the transient intermediates formed during a reaction and the energetic landscape of the transformation pathways connecting them. Characterizing these often short-lived species is a significant challenge, necessitating a combination of advanced spectroscopic techniques, kinetic studies, and computational modeling. The transformation pathways themselves can be complex, often involving multiple steps such as ligand exchange, insertion reactions, and reductive elimination.

A pivotal step in many copper-catalyzed transformations of alkenes is the initial formation of a copper(I)-olefin π-complex. While these complexes are often too labile for isolation, their existence is well-established. The metal-ligand bonding in simple copper(I)-alkene complexes is relatively weak, with bond enthalpy (ΔHbond) values estimated to be around 25–30 kcal/mol. vulcanchem.com However, more stable and isolable examples have been prepared, providing crucial insights into the structure and bonding of these primary intermediates.

Recent work has led to the isolation and characterization of rare, structurally adaptable but-1-ene copper(I) complexes. researchgate.netnih.gov The reaction of the trinuclear copper(I) pyrazolate complex, {[3,5-(CF3)2Pz]Cu}3, with 1-butene induces a structural transformation to yield a dinuclear but-1-ene adduct, {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2. researchgate.netnih.gov This transformation highlights the ability of the butene ligand to penetrate a dense solid material and coordinate to the copper(I) centers. researchgate.netnih.gov Detailed characterization of these isolated adducts has been achieved through structural, spectroscopic, and computational methods. researchgate.netnih.gov

Table 1: Selected Characterization Data for Isolable Dinuclear But-1-ene-Copper(I) Pyrazolate Complex

ParameterValue/ObservationMethod/Source
Structural Transformation Planar trinuclear {[3,5-(CF3)2Pz]Cu}3 converts to boat-shaped dinuclear {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2 upon reaction with 1-butene.X-ray Crystallography researchgate.net
Coordination Geometry Copper(I) ions are coordinated by the but-1-ene ligand and pyrazolate bridges.X-ray Crystallography researchgate.net
Bonding Analysis Analysis indicates contributions from both σ-donation (from the alkene π-orbital to the metal) and π-backbonding (from the metal d-orbitals to the alkene π*-orbital).NOCV-EDA (Natural Orbitals for Chemical Valence - Energy Decomposition Analysis) researchgate.net

In the context of copper(I)-catalyzed cyclopropanation, theoretical studies on the reaction of but-2-ene (a stereoisomer of but-1-ene) with methyl diazoacetate have identified a copper-carbene complex as the key reaction intermediate. csic.esnih.gov The formation of this carbene, which occurs through the association of the diazo compound with the copper catalyst followed by the extrusion of dinitrogen, is considered the rate-limiting step of the catalytic cycle. csic.esnih.gov The transformation pathway proceeds from the initial catalyst-butene complex, which undergoes ligand exchange with the diazo ester. The resulting catalyst-diazo intermediate then loses dinitrogen to form the reactive copper-carbene, which subsequently undergoes a concerted insertion into the alkene C=C bond to form the cyclopropane ring. csic.es Density Functional Theory (DFT) calculations have been instrumental in mapping this potential energy surface and explaining the observed diastereoselectivity, attributing it to steric interactions between the catalyst's ligands and the alkene's substituents. csic.esnih.gov

For other transformations, such as hydrofunctionalization reactions, different intermediates are central to the mechanism. In a proposed pathway for the asymmetric hydroaminocarbonylation of trans-2-butene, the catalytic cycle is initiated by the formation of a copper-hydride (LCuH) species. chinesechemsoc.org This intermediate undergoes insertion with the butene to form a crucial alkylcopper intermediate . chinesechemsoc.org This transformation pathway then proceeds through a series of distinct steps:

Coordination of carbon monoxide (CO) to the alkylcopper species.

Oxidative addition with a hydroxylamine (B1172632) derivative.

A subsequent CO insertion step to form the final product precursor. chinesechemsoc.org

Similarly, copper-catalyzed carboxylation of organoboranes derived from alkenes is proposed to proceed via a Cu-alkyl intermediate . uit.no This intermediate is formed after transmetalation between an active F-Cu-IPr species and the organoborane, and it subsequently undergoes insertion of CO₂. uit.no

The specific mechanistic route can also be substrate-dependent, leading to divergent pathways. For instance, in copper(I)-catalyzed hydrophosphination, investigations have shown that the reaction can proceed through either a conjugate addition or an insertion-based mechanism depending on the electronic properties of the alkene substrate. researchgate.netacs.org These studies identified a copper(I)-phosphido species as a key catalytically active intermediate. researchgate.net

The characterization of these varied intermediates relies heavily on a combination of experimental and computational approaches.

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Paramagnetic Resonance (EPR) are used to probe the electronic and structural environment of the copper center and its ligands. rsc.orgnih.govijrrjournal.com

X-ray Crystallography: Provides definitive structural information for stable or isolable intermediates, offering precise bond lengths and angles. researchgate.netrsc.orgacs.org

Mass Spectrometry: High-resolution mass spectrometry can be used to detect key intermediates in the catalytic cycle, such as copper-azide species in cyclization reactions. rsc.org

Computational Chemistry: DFT calculations are indispensable for modeling reaction pathways, calculating the energies of transition states and intermediates, and rationalizing observed reactivity and selectivity. csic.eschinesechemsoc.orguit.noresearchgate.net

Adsorption and Separation Applications Involving But 1 Ene–copper I Systems

Development of Adsorbent Materials for Alkene/Alkane Separation

The development of solid adsorbents that can selectively bind to alkenes is a key area of research for improving olefin/paraffin separations. umich.edu Materials incorporating copper(I) ions have shown significant promise due to the principle of π-complexation, where the copper(I) center can form a reversible bond with the double bond of the alkene. sioc-journal.cnumich.edu

Copper(I)-based materials have been specifically investigated for their ability to selectively adsorb but-1-ene from C4 hydrocarbon streams. sioc-journal.cn This selectivity is crucial for purifying but-1-ene, a valuable chemical intermediate. Metal-organic frameworks (MOFs) with open copper(I) sites are a prominent class of these adsorbents. sioc-journal.cnacs.orgresearchgate.net For instance, computational studies on Cu-BTC (a copper-based MOF) have demonstrated its potential for separating but-1-ene from butane. researchgate.net The preferential adsorption is attributed to the strong interaction between the but-1-ene π-system and the coordinatively unsaturated copper(I) sites within the MOF structure. sioc-journal.cnresearchgate.net

Non-porous, structurally adaptable copper(I) pyrazolates represent another emerging class of materials. nih.gov These small molecule adsorbents can selectively capture 1-butene (B85601), even penetrating the dense solid material to coordinate with the copper(I) ions. nih.gov

The following table summarizes the adsorption selectivity of various copper(I)-based materials for but-1-ene/butane mixtures.

Adsorbent MaterialSeparation PairSelectivity (Alkene/Alkane)Reference
Cu-BTC (Computational)1-Butene/Butane~3.5 researchgate.net
{[3,5-(CF3)2Pz]Cu}31-Butene/ButaneHigh nih.gov
Ni2(m-dobdc)1-Butene/cis-2-ButeneSelective for 1-Butene berkeley.edu

The adsorption properties of but-1-ene on copper(I) materials are often compared with those of smaller alkenes like ethene and propene to understand the influence of alkyl chain length on the adsorption process. nih.govpsu.edu Studies on fluorinated copper(I) pyrazolates have shown that these materials can also form complexes with ethene and propene. researchgate.netnih.gov In situ powder X-ray diffraction has been used to directly observe the reversible solid-state rearrangement of trinuclear copper(I) complexes into dinuclear alkene adducts upon exposure to ethene and propene. researchgate.net

Generally, the strength of the π-complexation bond can be influenced by the steric hindrance and electronic effects of the alkyl substituent on the double bond. While all three alkenes (ethene, propene, and but-1-ene) can coordinate to copper(I) centers, the specific adsorption capacities and selectivities can vary. nih.govcanterbury.ac.nz Computational and experimental studies on various MOFs and other adsorbents aim to elucidate these differences to design materials optimized for specific alkene separations. acs.orgacs.org For example, research on Mg-MOF-74 showed that propylene (B89431) and propane (B168953) have a stronger affinity than ethane (B1197151) and ethylene (B1197577) due to their larger dipole moments. acs.org This suggests that similar effects could influence but-1-ene adsorption.

Selective Adsorption of But-1-ene from Mixed Hydrocarbon Streams

Solid-State Transformations Induced by But-1-ene Coordination in Adsorbent Materials

A fascinating aspect of some copper(I)-based adsorbents is their ability to undergo structural transformations in the solid state upon coordination with but-1-ene. nih.govresearchgate.net This phenomenon has been notably observed in non-porous, crystalline copper(I) pyrazolate complexes. researchgate.netnih.gov

Initially, these materials exist as trinuclear copper(I) complexes. researchgate.netnih.gov Upon exposure to 1-butene, the larger alkene molecule is able to penetrate the dense solid structure and coordinate with the copper(I) ions. nih.govresearchgate.net This coordination induces a remarkable, reversible solid-state rearrangement, transforming the trinuclear complexes into dinuclear 1-butene adducts. researchgate.netnih.govresearchgate.net This transformation is not a simple surface adsorption but a fundamental change in the crystalline structure of the adsorbent, which is crucial for the high molar occupancy of 1-butene. nih.gov The isolation and structural characterization of these dinuclear 1-butene complexes, such as {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2, have provided direct evidence for this olefin-induced structural change. nih.gov

These solid-state transformations are significant because they can lead to highly selective adsorption with a distinct step in the adsorption isotherm, which is beneficial for pressure swing adsorption processes. canterbury.ac.nz The ability of the adsorbent to restructure itself to accommodate the guest molecule is a key feature that distinguishes these materials from rigid porous adsorbents. researchgate.net Similar transformations have also been observed with ethene and propene, indicating a more general mechanism for this class of materials. researchgate.netresearchgate.net

Mechanistic Understanding of But-1-ene Adsorption and Desorption Processes

The adsorption of but-1-ene onto copper(I) sites is primarily governed by the formation of a π-complexation bond. umich.edu In this interaction, the filled π-orbitals of the but-1-ene double bond donate electron density to the empty s-orbitals of the copper(I) ion. Simultaneously, there is a back-donation of electron density from the filled d-orbitals of the copper(I) ion to the empty π*-antibonding orbitals of the but-1-ene molecule. This synergistic bonding mechanism is responsible for the selective binding of alkenes over alkanes, which can only interact through weaker van der Waals forces. berkeley.edu

In materials like copper-based MOFs, the but-1-ene molecules interact with the coordinatively unsaturated copper(I) sites, often referred to as open metal sites, within the porous framework. acs.orgresearchgate.net The strength of this interaction, and thus the adsorption selectivity, can be tuned by modifying the framework structure and the electronic properties of the copper centers. berkeley.edu

Conclusions and Future Research Directions

Summary of Current Achievements in But-1-ene–Copper(I) Complex Chemistry

Research into but-1-ene–copper(I) chemistry has yielded several noteworthy accomplishments, primarily in the synthesis of stable complexes and their application in gas separation. A major achievement has been the isolation and structural characterization of rare, isolable 1-butene (B85601) copper(I) complexes. For instance, studies have shown that trinuclear copper(I) pyrazolates can undergo structural transformation into dinuclear copper-butene adducts upon interaction with 1-butene. nih.gov These complexes have been thoroughly analyzed using spectroscopic and computational methods, providing valuable data on their structure and bonding. nih.gov

In the realm of materials science, a significant achievement is the application of copper(I)-containing materials for the separation of butene isomers and butane. Non-porous, structurally adaptable copper pyrazolates have demonstrated the ability to separate 1-butene from butane. nih.gov Furthermore, certain metal-organic frameworks (MOFs) with open copper sites have been identified as promising candidates for the challenging industrial separation of 1-butene from its isomers, a process that traditionally relies on energy-intensive cryogenic distillation. chemrxiv.orgresearchgate.net

Table 1: Summary of Key Achievements in But-1-ene–Copper(I) Complex Chemistry

Achievement Key Finding
Isolation of Stable Complexes Dinuclear copper-butene adducts, such as {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2, were synthesized from trinuclear copper(I) pyrazolate precursors, providing rare examples of isolable 1-butene complexes. nih.gov
Gas Separation Structurally adaptable copper pyrazolates have been successfully used for 1-butene/butane separation. nih.gov
MOF-Based Separation MOFs like Co2(m-dobdc) and Ni2(m-dobdc) show high selectivity for 1-butene over 2-butene (B3427860) isomers, offering a potential low-energy alternative to distillation. chemrxiv.orgresearchgate.net

Unexplored Areas in Synthesis and Detailed Characterization

Despite the successes in synthesizing complexes with pyrazolate and other specialized ligands, the landscape of but-1-ene–copper(I) chemistry remains largely underexplored.

Diverse Ligand Scaffolds: There is a vast, unexplored space for synthesizing but-1-ene–copper(I) complexes with a wider variety of ancillary ligands. While routes using precursors like copper(I) chloride and various bases are known, many are challenging and can result in low yields. beilstein-journals.org Mechanochemical synthesis, which avoids solvents and can use inexpensive bases like potassium phosphate, offers a green and efficient alternative that is not yet fully explored for generating but-1-ene adducts. beilstein-journals.org Investigating ligands with different steric and electronic properties could lead to complexes with novel reactivity and stability.

Transient Species: The characterization of transient or weakly-bound but-1-ene–copper(I) intermediates remains a significant challenge. These species are often crucial in catalytic cycles, but their fleeting nature makes them difficult to study. Advanced spectroscopic techniques under cryogenic conditions could provide windows into their structure and behavior.

Systematic Characterization: A systematic study correlating ligand properties with the stability and reactivity of the resulting but-1-ene complex is lacking. Such a study would involve synthesizing a library of complexes and characterizing them using techniques like X-ray crystallography, NMR, and FT-IR spectroscopy to build a comprehensive structure-activity relationship database. ajol.info

Potential for Novel Catalytic Transformations and Process Optimization

The catalytic potential of but-1-ene–copper(I) systems, where the complex itself is the catalyst rather than butene being solely a substrate, is an emerging field. Copper catalysts are known for their utility in a wide range of organic transformations, and tailoring these systems for specific reactions involving but-1-ene activation is a promising frontier. rsc.orgbeilstein-journals.org

New Catalytic Reactions: Copper-catalyzed reactions such as asymmetric hydroboration and difunctionalization of alkenes are well-established. rsc.orgresearchgate.net Future research could focus on developing novel copper(I) complexes that catalyze new transformations of but-1-ene, such as selective oligomerization or polymerization, or its incorporation into fine chemicals. The development of catalysts for the selective hydrogenation of butadiene to butene is a key industrial goal, and single-atom alloy catalysts featuring platinum in copper have shown great promise. tufts.edu

Process Optimization: For existing and future catalytic applications, rigorous process optimization is crucial. Methodologies like Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful tools to investigate the effects of pressure, temperature, and reactant concentrations to maximize yield and selectivity. These approaches, while applied to other butene processes, could be invaluable in refining copper-catalyzed systems. acs.org

Table 2: Potential Catalytic Applications and Advancements

Reaction Type Current Status (Related Systems) Potential Advancement with but-1-ene–Cu(I)
Selective Hydrogenation Supported Cu nanoparticles are selective for 1,3-butadiene (B125203) hydrogenation to butenes. acs.org Design of specific but-1-ene–Cu(I) complexes to enhance selectivity towards 1-butene and prevent over-hydrogenation to butane.
Asymmetric Difunctionalization Copper-catalyzed radical-involved asymmetric 1,2-difunctionalization of alkenes is a growing field. rsc.org Development of chiral but-1-ene–Cu(I) catalysts for the enantioselective difunctionalization of butene isomers.
Hydrocarboxylation DFT studies show the feasibility of copper-catalyzed hydrocarboxylation of alkynes with CO2. acs.org Exploration of but-1-ene–Cu(I) complexes for the direct carboxylation of butene using CO2 as a C1 source.

Advancements in Materials Science for Gas Separation and Storage

The separation of light hydrocarbons is a cornerstone of the chemical industry, and but-1-ene–copper(I) interactions are at the heart of promising new materials-based solutions.

Tailored MOFs: Metal-Organic Frameworks (MOFs) with open metal sites are prime candidates for separating butene isomers. chemrxiv.orgacs.orgresearchgate.netnih.gov Future work should focus on the rational design of MOFs with optimized pore geometries and functional groups on the organic linkers. The goal is to fine-tune the steric and electronic environment around the copper centers to maximize the selective π-complexation with 1-butene over other C4 isomers. acs.orgnih.gov

Flexible and Dynamic Materials: The discovery that adaptable copper pyrazolates can selectively bind 1-butene highlights the potential of flexible materials. nih.gov Research into other dynamic systems, such as soft porous crystals or stimuli-responsive polymers embedded with copper(I) moieties, could lead to next-generation adsorbents with high capacity and easy regenerability.

Membrane Technology: Beyond adsorbents, incorporating but-1-ene-selective copper(I) complexes into polymer membranes could enable more energy-efficient membrane-based separation processes. The challenge lies in creating stable, high-flux membranes where the copper sites remain accessible and active over long operational periods.

Table 3: Promising Materials for But-1-ene Separation

Material Class Separation Principle Future Direction
Metal-Organic Frameworks (MOFs) Selective π-complexation and steric interactions at open metal sites. chemrxiv.orgacs.orgnih.gov Rational design of MOF linkers and pores to enhance selectivity for 1-butene. acs.org
Adaptable Molecular Crystals Structural transformation of the crystal lattice upon guest (1-butene) binding. nih.gov Exploring a wider range of flexible crystalline materials with embedded Cu(I) sites.
Mixed-Matrix Membranes Incorporating selective Cu(I)-based fillers into polymer matrices. Development of stable and high-flux membranes for continuous C4 isomer separation.

Synergistic Role of Computational and Experimental Methodologies in Future Research

The synergy between computational modeling and experimental work has been instrumental in advancing copper chemistry and is poised to play an even more critical role in the future of but-1-ene–copper(I) research. acs.orgcube-synergy.eumdpi.com

Predictive Catalyst Design: Density Functional Theory (DFT) calculations can predict the structures, stability, and electronic properties of hypothetical but-1-ene–copper(I) complexes before their synthesis is attempted in the lab. acs.orgacs.org This allows for the pre-screening of ligand candidates and can guide synthetic efforts toward the most promising targets. Machine learning models, trained on existing experimental and computational data, could further accelerate this inverse design process. acs.org

Mechanistic Elucidation: For catalytic reactions, a combined experimental and computational approach is powerful for unraveling complex reaction mechanisms. cube-synergy.eu DFT can map out entire catalytic cycles, identify transition states, and explain observed selectivities. acs.org These computational insights can then be validated through kinetic studies, isotopic labeling experiments, and the attempted isolation of key intermediates.

Understanding Adsorption in Materials: In the context of gas separation, computational simulations are essential for understanding how butene isomers interact with the internal surfaces of porous materials like MOFs. acs.orgnih.gov These models can calculate binding energies and simulate breakthrough curves, providing atomic-level insights that explain macroscopic separation performance and guide the design of improved materials. chemrxiv.org This integrated approach establishes a robust framework for advancing the field. cube-synergy.eu

By focusing on these unexplored areas and leveraging the powerful combination of modern synthetic, catalytic, and computational techniques, the scientific community can unlock the full potential of but-1-ene–copper(I) chemistry, paving the way for new catalysts and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.